molecular formula C12H18ClN5O B5674164 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one

Cat. No.: B5674164
M. Wt: 283.76 g/mol
InChI Key: KTZUKZRQFVQTRX-BDAKNGLRSA-N
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Description

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable reagent such as diazomethane.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, often referred to as “click chemistry,” involving an azide and an alkyne.

    Coupling Reactions: The final coupling of the triazole ring with the pyrrolidine derivative can be achieved using standard peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso derivatives, while substitution of the chlorine atom may result in various substituted triazole derivatives.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with biological receptors through hydrogen bonding and dipole interactions, while the cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar triazole-containing compound with different substituents.

    1-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with a different aromatic ring.

Uniqueness

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one is unique due to its combination of a cyclopropyl group and a triazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O/c13-12-15-10(16-17-12)3-4-11(19)18-5-8(7-1-2-7)9(14)6-18/h7-9H,1-6,14H2,(H,15,16,17)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUKZRQFVQTRX-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCC3=NC(=NN3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=NC(=NN3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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